An In-depth Technical Guide to DMT-dU-CE Phosphoramidite
An In-depth Technical Guide to DMT-dU-CE Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-dU-CE Phosphoramidite (B1245037) is a specialized chemical building block essential for the automated solid-phase synthesis of oligonucleotides. As a derivative of the naturally occurring nucleoside 2'-deoxyuridine (B118206), it enables the precise, sequence-specific incorporation of this base into a growing DNA or RNA strand. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed protocols for its use in oligonucleotide synthesis. The strategic incorporation of modified nucleosides like 2'-deoxyuridine is a critical aspect of developing therapeutic oligonucleotides, including antisense therapies, siRNAs, and aptamers, by enhancing their stability, binding affinity, and therapeutic potential.
Core Properties and Specifications
DMT-dU-CE Phosphoramidite is characterized by key chemical features that make it suitable for automated DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, allowing for the stepwise addition of the next nucleotide. The 3'-hydroxyl group is modified with a cyanoethyl (CE) phosphoramidite moiety, the reactive group that forms the internucleotide phosphodiester bond.
Quantitative Data Summary
The quality and purity of DMT-dU-CE Phosphoramidite are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes typical quantitative specifications for this reagent.
| Property | Typical Specification | Analytical Method |
| Chemical Formula | C₃₉H₄₇N₄O₈P | - |
| Molecular Weight | 730.79 g/mol | - |
| CAS Number | 109389-30-2 | - |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥98.0% | HPLC, ³¹P NMR |
| ³¹P NMR Purity | ≥98.0% | ³¹P NMR |
| Water Content | ≤0.2% | Karl Fischer |
| Solubility | Soluble in anhydrous acetonitrile (B52724) and DMSO | - |
| Storage Conditions | -20°C under an inert atmosphere (e.g., argon) | - |
Chemical Structure and Role in Oligonucleotide Synthesis
The structure of DMT-dU-CE Phosphoramidite is designed for controlled, sequential addition in the 3' to 5' direction during solid-phase oligonucleotide synthesis.
Caption: Structure of DMT-dU-CE Phosphoramidite.
Experimental Protocols
The following is a detailed, step-by-step protocol for the incorporation of DMT-dU-CE Phosphoramidite in an automated solid-phase oligonucleotide synthesizer.
Reagent Preparation
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Phosphoramidite Solution: Dissolve DMT-dU-CE Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
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Activator Solution: Prepare a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.
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Capping Solutions:
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Capping A: Acetic anhydride/Pyridine/THF (10:10:80, v/v/v).
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Capping B: 16% N-Methylimidazole in THF (v/v).
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Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2, v/v/v).
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Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
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Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521).
Automated Synthesis Cycle
The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleoside.
Caption: Automated Oligonucleotide Synthesis Cycle.
Step 1: Detritylation The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
Step 2: Coupling The DMT-dU-CE Phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling reaction, forming a phosphite (B83602) triester linkage, typically proceeds for 30-180 seconds.
Step 3: Capping Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions to prevent the formation of deletion mutants.
Step 4: Oxidation The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.
Post-Synthesis Cleavage and Deprotection
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After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.
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The solution containing the oligonucleotide is then heated to 55°C for 8-16 hours to remove the protecting groups from the nucleobases.
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The final 5'-DMT group (if the synthesis was "DMT-on") can be removed by treatment with 80% acetic acid.
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The crude oligonucleotide is then purified, typically by HPLC.
Applications in Drug Development and Research
Oligonucleotides containing 2'-deoxyuridine and its analogs have found applications in various therapeutic strategies. The modifications can enhance the oligonucleotide's properties or impart novel functionalities.
Signaling Pathway Example: siRNA Targeting Thymidylate Synthase
A notable application is the use of siRNAs modified with 5-fluoro-2'-deoxyuridine (B1346552) (a derivative of 2'-deoxyuridine) to target thymidylate synthase (TS) in cancer therapy. This approach combines the gene-silencing effect of the siRNA with the cytotoxic effect of the released nucleoside analog.
Caption: Dual-action therapeutic pathway of a 5-FU modified siRNA.
This innovative strategy demonstrates how the incorporation of modified nucleosides using phosphoramidite chemistry can lead to the development of next-generation oligonucleotide therapeutics with enhanced efficacy.
